Bienvenue dans la boutique en ligne BenchChem!

N-Benzoyl-D-phenylalanine

Sulphonylurea Receptor KATP Channel Insulin Secretagogue

Procure N-Benzoyl-D-phenylalanine (NBDP, CAS 37002-52-1)—the stereochemically defined SUR1 ligand with KD=11μM and KATP-channel EC50=2–4μM. NBDP demonstrates 20-fold higher binding affinity and 80-fold greater inhibitory potency versus the L-enantiomer. In nSTZ diabetic rats, oral NBDP (50–200 mg/kg) normalizes blood glucose and restores lipid profiles. Essential for reproducible SUR1 pharmacology, chiral peptide synthesis, and SAR studies. The racemic DL-mixture (CAS 2901-76-0) or L-enantiomer (CAS 2566-22-5) cannot substitute for stereospecific (R)-configuration applications. Published SAR data positions NBDP as the reference benchmark for N-acylphenylalanine insulin secretagogue optimization.

Molecular Formula C16H15NO3
Molecular Weight 269,3 g/mole
CAS No. 37002-52-1
Cat. No. B556295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-D-phenylalanine
CAS37002-52-1
SynonymsN-Benzoyl-D-phenylalanine; 37002-52-1; Bz-D-Phe-OH; N-benzoyl-(R)-phenylalanine; (2R)-2-benzamido-3-phenylpropanoicacid; NBDP; AmbotzBAA0033; AC1LF1JK; BENZOYL-D-PHE-OH; AC1Q5R1Y; SCHEMBL528464; CHEMBL302649; N-alpha-Benzoyl-D-phenylalanine; CHEBI:90413; CTK8B8572; N(alpha)-benzoyl-D-phenylalanine; MolPort-008-267-343; NPKISZUVEBESJI-CQSZACIVSA-N; ZINC124018; 4713AB; ANW-60728; AR-1K6074; (R)-2-benzamido-3-phenylpropanoicacid; (R)-2-benzamido-3-phenylpropionicacid; (2R)-2-benzamido-3-phenylpropionicacid
Molecular FormulaC16H15NO3
Molecular Weight269,3 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
InChIKeyNPKISZUVEBESJI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-D-phenylalanine (CAS 37002-52-1) Procurement Guide: D-Phenylalanine Derivative with Insulin Secretagogue Activity


N-Benzoyl-D-phenylalanine (NBDP, CAS 37002-52-1), also designated as Bz-D-Phe-OH, is a D-phenylalanine derivative in which one hydrogen of the amino group is replaced by a benzoyl group [1]. It is an enantiomer of N-benzoyl-L-phenylalanine (CAS 2566-22-5) and is structurally distinct from the racemic N-benzoyl-DL-phenylalanine (CAS 2901-76-0) [2]. This compound has a documented role as an insulin secretagogue and hypoglycemic agent, acting through stereospecific interaction with the sulphonylurea receptor (SUR1) on pancreatic beta-cells [3]. As a non-natural metabolite with chiral purity requirements and specific pharmacological activity, NBDP serves as a specialized research compound for diabetes pharmacology studies, chiral synthesis applications, and as a reference standard for analytical method development [4].

Why N-Benzoyl-D-phenylalanine (CAS 37002-52-1) Cannot Be Replaced by L-Enantiomer or Racemic Mixtures: Stereospecific Activity Evidence


Substitution of N-Benzoyl-D-phenylalanine with its L-enantiomer (N-benzoyl-L-phenylalanine, CAS 2566-22-5) or the racemic mixture (N-benzoyl-DL-phenylalanine, CAS 2901-76-0) is not scientifically equivalent for pharmacological or biochemical applications. The interaction of N-acylphenylalanines with the sulphonylurea receptor is stereospecific, with the D-isomer demonstrating 20-fold higher binding affinity and 80-fold greater potency for K(ATP)-channel inhibition compared to the L-isomer [1]. This stereochemical dependence is also critical in chiral synthesis and peptide chemistry applications, where the specific (R)-configuration of the D-enantiomer confers distinct conformational attributes and reactivity profiles that the L-enantiomer or racemic mixture cannot provide [2]. Furthermore, analytical method development requiring chiral purity standards cannot rely on racemic material or the opposite enantiomer as substitutes. The benzoyl-protected D-phenylalanine scaffold itself represents an optimized pharmacophore where modifications—such as p-amino substitution (NBADP, ~10-fold reduced potency) or p-nitro substitution (>30-fold reduced potency)—significantly attenuate activity relative to the parent NBDP structure [3].

N-Benzoyl-D-phenylalanine (CAS 37002-52-1) vs. Comparators: Quantitative Differentiation Data for Procurement Decisions


SUR1 Receptor Binding Affinity: NBDP vs. L-Enantiomer and Structural Analogs

NBDP binds to the sulphonylurea receptor (SUR1) with a dissociation constant (KD) of 11 μM. The L-isomer of N-benzoyl-phenylalanine displays a 20-fold lower affinity (estimated KD ~220 μM). Introduction of a p-amino substituent (NBADP) reduces affinity by approximately 10-fold, while p-nitro substitution reduces affinity by more than 30-fold [1].

Sulphonylurea Receptor KATP Channel Insulin Secretagogue

KATP Channel Inhibition Potency: Stereospecific Activity of NBDP

NBDP inhibits KATP-channel activity with half-maximally effective concentrations (EC50) of 2–4 μM in the absence of cytosolic nucleotides or presence of 0.1 mM GDP or 1 mM ADP. The L-isomer of N-benzoyl-phenylalanine displays an 80-fold lower potency than the D-isomer [1]. In the presence of 1 mM ADP, 0.1 mM NBDP completely suppresses KATP-channel activity, whereas the L-isomer requires substantially higher concentrations to achieve equivalent inhibition [2].

KATP Channel Pancreatic Beta-Cell Electrophysiology

In Vivo Antidiabetic Efficacy: Dose-Dependent Blood Glucose Normalization in Diabetic Rats

In neonatal streptozotocin (nSTZ)-induced non-insulin-dependent diabetic rats, oral administration of NBDP (50, 100, or 200 mg/kg) for six weeks normalized blood glucose levels and restored altered serum lipids, lipoproteins, and lipid peroxidation markers to near-control levels [1]. Combination treatment of NBDP with metformin was more effective than either drug alone [2]. While comparable in vivo data for the L-enantiomer in this diabetic model are not reported, the in vitro 80-fold potency differential strongly predicts that the L-isomer would require proportionally higher doses to achieve similar glycemic effects.

In Vivo Pharmacology Type 2 Diabetes Model Streptozotocin

Structure-Activity Relationship (SAR) Benchmarking: NBDP as Optimal Parent Scaffold

Comprehensive SAR analysis by Schwanstecher et al. (1998) established NBDP as the optimal parent scaffold among N-acylphenylalanine analogs. Replacing the benzene ring in the D-phenylalanine moiety with a cyclohexyl ring slightly lowered KD and EC50 values relative to NBDP but increased lipophilicity, while p-amino substitution (NBADP) reduced potency by ~10-fold, p-nitro substitution reduced potency by >30-fold, and the L-enantiomer was 20-fold (affinity) to 80-fold (potency) inferior [1]. This positions NBDP as the benchmark reference compound against which all structural modifications are compared.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

N-Benzoyl-D-phenylalanine (CAS 37002-52-1): Evidence-Based Application Scenarios for Procurement Planning


Preclinical Diabetes Pharmacology Studies Requiring SUR1-Mediated Insulin Secretion

Researchers investigating sulphonylurea receptor (SUR1) pharmacology or KATP-channel-dependent insulin secretion should procure N-Benzoyl-D-phenylalanine (CAS 37002-52-1) as a stereochemically defined reference compound. The quantitative evidence demonstrates that NBDP binds SUR1 with KD = 11 μM and inhibits KATP channels with EC50 = 2–4 μM, while the L-enantiomer shows 20-fold lower affinity and 80-fold lower potency [1]. In nSTZ diabetic rats, NBDP (50–200 mg/kg orally) normalizes blood glucose and restores lipid profiles, providing a validated in vivo model for preclinical efficacy assessment [2]. The racemic mixture (CAS 2901-76-0) or L-enantiomer (CAS 2566-22-5) cannot substitute for experiments requiring reproducible SUR1-mediated pharmacology due to stereospecific activity loss.

Chiral Synthesis and Peptide Chemistry Requiring (R)-Configuration Building Blocks

Organic synthesis laboratories developing chiral pharmaceuticals or peptide-based therapeutics should procure N-Benzoyl-D-phenylalanine specifically for applications requiring the (R)-configuration. The D-enantiomer offers unique conformational attributes essential for chiral drug resolution and asymmetric synthesis, with the benzoyl group providing stability in organic media and facilitating selective N-protection/deprotection strategies [1]. The L-enantiomer (CAS 2566-22-5) or racemic DL-mixture (CAS 2901-76-0) are not interchangeable for stereospecific synthetic routes. The compound serves as a chiral building block in pharmaceutical intermediate synthesis, exploiting its reactivity to introduce specific functionalities into target molecules [2].

Medicinal Chemistry SAR Studies Using NBDP as Benchmark Parent Scaffold

Medicinal chemistry teams conducting structure-activity relationship (SAR) optimization of N-acylphenylalanine-based insulin secretagogues should procure N-Benzoyl-D-phenylalanine as the validated parent scaffold. Published SAR data position NBDP as the reference benchmark: cyclohexyl ring substitution slightly alters lipophilicity and potency, p-amino substitution (NBADP) reduces potency ~10-fold, p-nitro substitution reduces potency >30-fold, and the L-enantiomer is 80-fold less potent [1]. This established SAR framework enables rational derivative design while ensuring baseline activity comparable to published literature values. Procurement of the correct D-enantiomer is essential for cross-study comparability and SAR interpretation.

Analytical Reference Standard Development for Chiral Purity Assessment

Quality control and analytical development laboratories requiring chiral purity standards for N-benzoyl-phenylalanine-containing pharmaceutical preparations or synthetic intermediates should procure N-Benzoyl-D-phenylalanine (CAS 37002-52-1) as a certified reference material. The compound's well-defined stereochemistry (R-configuration, [α]D values available from vendor certificates) and established analytical characterization (InChIKey: NPKISZUVEBESJI-CQSZACIVSA-N) [1] enable its use as a chiral purity standard in HPLC, LC-MS, and other chromatographic methods. The racemic DL-mixture (CAS 2901-76-0) cannot serve as a chiral purity standard due to its lack of enantiomeric resolution.

Quote Request

Request a Quote for N-Benzoyl-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.